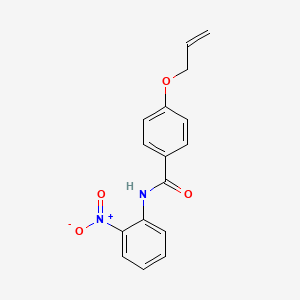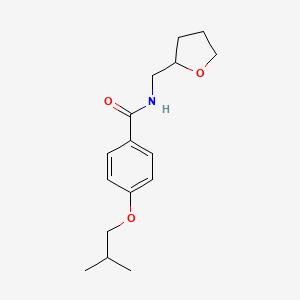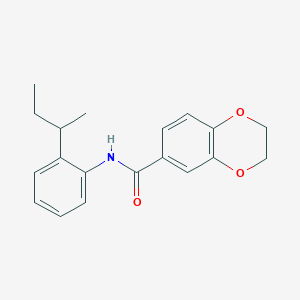![molecular formula C15H22ClNO4 B4400308 1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride](/img/structure/B4400308.png)
1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride
Descripción general
Descripción
1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a morpholine ring, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of the morpholine ring and the attachment of the methoxy and ethanone groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Synthetic Routes and Reaction Conditions:
Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar compound to form the morpholine ring.
Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Formation of the Ethanone Moiety: The ethanone group is typically introduced through a Friedel-Crafts acylation reaction, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can help achieve consistent product quality.
Análisis De Reacciones Químicas
1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Used in drug development and pharmacological studies.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an ethanone moiety.
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness:
- The presence of both the methoxy and morpholine groups in the same molecule provides unique chemical properties.
- The ethanone moiety adds to the compound’s reactivity and potential applications.
Propiedades
IUPAC Name |
1-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-12(17)13-3-4-14(15(11-13)18-2)20-10-7-16-5-8-19-9-6-16;/h3-4,11H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGITKJIFSBUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate](/img/structure/B4400259.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4400274.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B4400284.png)

![2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-phenylacetamide](/img/structure/B4400295.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4400298.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4400309.png)
![[4-(Cyclopentylcarbamoyl)phenyl] propanoate](/img/structure/B4400317.png)
![N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
![4-chloro-N,N-bis[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
